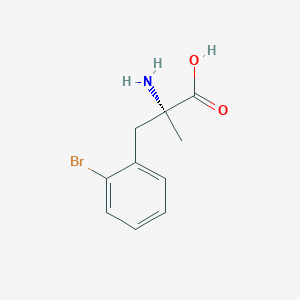

(R)-alpha-Methyl-2-bromophenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(2-bromophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQZLKYRAINNIW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1Br)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1Br)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Chiral α Quaternary Amino Acids in Stereoselective Synthesis

Chiral α-quaternary amino acids are a class of α,α-disubstituted amino acids that possess a stereogenic center at their α-carbon. This structural feature imparts significant conformational constraints upon peptides and other molecules into which they are incorporated. The presence of two side chains at the α-carbon restricts the torsional angles of the peptide backbone, leading to more defined and predictable three-dimensional structures.

The synthesis of these compounds in an enantiomerically pure form is a significant challenge in organic chemistry. nih.gov Various stereoselective methods have been developed to meet this challenge, including the Strecker reaction, which involves the addition of cyanide to a ketone-derived imine. nih.gov Other advanced techniques, such as asymmetric aldol (B89426) reactions employing the "memory of chirality" principle, have also proven effective in creating these complex stereocenters with high selectivity. researchgate.net

The importance of chiral α-quaternary amino acids is underscored by their presence in numerous biologically active natural products and pharmaceutical agents. rsc.org Their unique conformational properties are often key to the bioactivity of these molecules. By providing a rigid scaffold, they can enhance binding affinity to biological targets, improve metabolic stability, and influence peptide secondary structures.

Strategic Importance of Halogenated Phenylalanine Scaffolds in Medicinal Chemistry and Organic Synthesis

The incorporation of halogen atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. nih.gov Halogenated phenylalanine derivatives, in particular, serve as versatile scaffolds in the design of novel therapeutics and as intermediates in organic synthesis.

Halogenation can influence a range of molecular properties:

Lipophilicity: The introduction of halogens, particularly fluorine and chlorine, can increase a molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Binding Affinity: Halogen atoms can participate in specific, non-covalent interactions known as halogen bonds. These interactions, where the halogen acts as an electrophilic species (a σ-hole donor), can enhance binding to protein targets. acs.orgacs.org The strength of this bond is tunable, increasing from chlorine to iodine. acs.org

Metabolic Stability: Placing a halogen atom at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's half-life. nih.gov

Conformational Control: The size and electronegativity of the halogen can influence the conformation of the molecule.

Research into amyloid diseases has demonstrated the strategic use of halogenated phenylalanine. By systematically replacing phenylalanine with fluorinated or iodinated analogues in amyloid-forming peptide fragments, scientists can modulate the hydrophobic and aromatic interactions that drive aggregation. nih.gov This provides valuable insight into the mechanisms of diseases like type 2 diabetes. nih.gov Furthermore, halogenated spirooxindoles have emerged as promising anticancer agents due to their enhanced binding affinity and ability to target various cancer-related pathways. rsc.org

Overview of R α Methyl 2 Bromophenylalanine As a Unique Chiral Building Block

Enantioselective Approaches to the α-Methylated Phenylalanine Backbone

The principal challenge in synthesizing (R)-α-Methyl-2-bromophenylalanine lies in the creation of the chiral quaternary center with the desired (R)-configuration. Several powerful strategies have been developed to address this, primarily focusing on the asymmetric α-methylation of a suitable phenylalanine precursor.

Chiral Auxiliary-Mediated Synthetic Strategies

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is widely employed in the synthesis of α-alkylated amino acids.

One notable example involves the use of pseudoephenamine as a chiral auxiliary. nih.gov In this approach, a derivative of alanine (B10760859), such as pseudoephenamine alaninamide pivaldimine, is alkylated. The bulky pseudoephenamine group effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity. Subsequent hydrolysis under mild conditions yields the desired α-methylated amino acid without significant racemization. nih.gov The versatility of this method allows for the use of various electrophiles, making it a robust strategy for constructing quaternary α-amino acids. nih.gov

Another prominent class of chiral auxiliaries is the oxazolidinones, developed by Evans. These auxiliaries have been successfully used in the asymmetric alkylation of N-acyloxazolidinones derived from amino acids. The stereochemical outcome is dictated by the geometry of the enolate and the steric hindrance imposed by the auxiliary's substituent.

Asymmetric Phase-Transfer Catalysis for α-Alkylation

Asymmetric phase-transfer catalysis (APTC) has emerged as a powerful and environmentally benign method for the synthesis of chiral α-amino acids. acs.orgyoutube.com This technique involves the use of a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids, to transport an anionic species from an aqueous phase to an organic phase where it reacts with an electrophile. acs.orgyoutube.comnih.gov

For the synthesis of α-methylated phenylalanine derivatives, a common strategy is the asymmetric alkylation of a glycine-derived Schiff base. nih.gov The Schiff base, typically formed from glycine (B1666218) and benzophenone, is deprotonated at the α-carbon to form an enolate. The chiral phase-transfer catalyst then forms a chiral ion pair with the enolate, which is transferred to the organic phase for reaction with a methylating agent. The stereochemistry of the final product is determined by the catalyst's structure. For instance, cinchonine-derived catalysts typically yield (R)-amino acids, while cinchonidine-derived catalysts produce the (S)-enantiomer. nih.gov

Simplified Maruoka catalysts, a type of chiral quaternary ammonium salt, have also demonstrated high efficiency and enantioselectivity in the phase-transfer alkylation of amino acid ethyl esters. acs.org These catalysts have been successfully applied in the large-scale synthesis of key intermediates for pharmaceutical agents. acs.org

Table 1: Asymmetric Phase-Transfer Catalysis for α-Alkylation

| Catalyst Type | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cinchona Alkaloid-Derived | Glycine Schiff Base | (R) or (S) | Typically >90% | acs.orgnih.govnih.gov |

Stereoselective Alkylation of Glycine and Alanine Derivatives

The stereoselective alkylation of glycine and alanine derivatives is a cornerstone for the synthesis of non-canonical amino acids. wikipedia.orgnih.govacs.orgacs.org This approach often utilizes a Schiff base of a glycine or alanine ester, which enhances the acidity of the α-proton, facilitating enolate formation.

Under phase-transfer catalysis conditions, the alkylation of a glycine imine with a suitable alkyl halide can generate a wide array of α-amino acid derivatives with high enantiomeric excess. acs.orgnih.gov O-Alkyl N-anthracenylmethyl derivatives of Cinchona alkaloids are particularly effective catalysts for this transformation. acs.orgnih.gov Similarly, the alkylation of alanine derivatives can be achieved with high stereocontrol using chiral auxiliaries like pseudoephenamine. nih.gov

Recent advancements have also explored synergistic approaches, combining single-electron transfer and halogen-atom transfer processes for the alkylation of glycine derivatives, further expanding the toolkit for synthesizing natural and non-natural amino acids. nih.gov

Metal-Catalyzed Asymmetric Syntheses

Transition-metal catalysis offers a powerful and versatile platform for the enantioselective synthesis of chiral amines and amino acids. acs.orgnih.govacs.org These methods often involve the formation of a chiral metal complex that orchestrates the stereochemical outcome of the reaction.

One strategy involves the palladium-catalyzed alkylation of methylene (B1212753) C(sp³)–H bonds. nih.gov By using a directing group, such as a quinolyl carboxamide, it is possible to achieve site-selective alkylation of aliphatic amides. This method has been successfully applied to the stereoselective synthesis of various β-alkylated α-amino acids. nih.gov

Copper-catalyzed asymmetric reductive couplings have also emerged as a promising route. For instance, the hydroamination of α,β-unsaturated carbonyls catalyzed by a chiral copper complex can produce enantioenriched amino esters. nih.gov Furthermore, rhodium-catalyzed asymmetric hydroaminomethylation has been used to synthesize chiral α-methylated 2-arylethylamines with excellent yields and enantioselectivities. nih.gov

More recently, the development of heterogeneous single-atom catalysts, such as nickel supported on carbon nitride, has shown promise for C(sp²)–C(sp³) coupling reactions under visible light, offering a sustainable approach to forming these crucial bonds. acs.org

Table 2: Metal-Catalyzed Asymmetric Synthesis of Amino Acid Precursors

| Metal | Catalytic Method | Substrate | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Palladium | C-H Alkylation | Aliphatic Quinolyl Carboxamides | β-Alkylated α-Amino Acids | High | nih.gov |

| Copper | Asymmetric Hydroamination | α,β-Unsaturated Carbonyls | Chiral Amino Esters | High | nih.gov |

| Rhodium | Asymmetric Hydroaminomethylation | Alkenes | Chiral α-Methylated Amines | Excellent ee | nih.gov |

Regioselective and Stereocontrolled Installation of the 2-Bromo Moiety

Once the chiral α-methylated phenylalanine backbone is established, the next critical step is the introduction of the bromine atom at the ortho-position of the phenyl ring. The regioselectivity of this transformation is paramount to obtaining the desired 2-bromo isomer.

Precursor-Based Incorporation of Ortho-Brominated Aromatic Rings

The most direct and reliable method for ensuring the correct regiochemistry of the bromo substituent is to utilize a starting material that already contains the ortho-brominated aromatic ring. This approach circumvents the potential for forming regioisomers that can arise from the direct bromination of a pre-existing phenylalanine derivative.

In this strategy, a commercially available or readily synthesized ortho-brominated benzyl (B1604629) halide, such as 2-bromobenzyl bromide, serves as the electrophile in the alkylation step. This precursor is then coupled with a suitable amino acid scaffold, such as a glycine or alanine derivative, using one of the stereoselective methods described in section 2.1.

For example, in an asymmetric phase-transfer catalyzed alkylation, the enolate of a glycine Schiff base would be reacted with 2-bromobenzyl bromide. The chiral catalyst would then guide the stereochemical course of the reaction to produce the desired (R)-α-Methyl-2-bromophenylalanine derivative with high enantioselectivity. nih.gov Similarly, in a chiral auxiliary-based approach, the enolate of an alanine derivative appended with a chiral auxiliary would be alkylated with 2-bromobenzyl bromide. nih.gov

This precursor-based strategy offers superior control over the regiochemistry and is often the preferred method for the synthesis of specifically substituted aromatic amino acids. The core pathways for the biosynthesis of aromatic amino acids begin with chorismate, a key branch point for a wide variety of secondary metabolites. nih.gov While not a direct synthetic method, this natural paradigm of building complexity from pre-functionalized precursors underscores the efficiency of the precursor-based approach in laboratory synthesis.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (R)-α-Methyl-2-bromophenylalanine |

| Pseudoephenamine |

| Pseudoephenamine alaninamide pivaldimine |

| Oxazolidinones |

| N-acyloxazolidinones |

| Glycine |

| Benzophenone |

| Cinchonine |

| Cinchonidine |

| (R)-amino acids |

| (S)-enantiomer |

| Simplified Maruoka catalysts |

| Alanine |

| 2-bromobenzyl bromide |

Directed Ortho-Bromination Strategies

The introduction of a bromine atom at the ortho-position of the phenyl ring is a key step in the synthesis of (R)-α-Methyl-2-bromophenylalanine. Achieving regioselectivity is critical and often requires directed metalation strategies. For a protected phenylalanine precursor, a directing group, typically on the amine, can facilitate ortho-lithiation upon treatment with a strong base like n-butyllithium or sec-butyllithium. The resulting ortho-lithiated species can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromoethane, to install the bromine atom at the desired position. The choice of protecting group is crucial for the success of this strategy, as it must be stable to the strongly basic conditions and effectively direct the metalation. Subsequent steps would involve the α-methylation and stereoselective introduction of the amine or resolution of the resulting racemate.

Another approach involves the initial bromination of a simpler aromatic precursor, followed by elaboration of the amino acid side chain. For instance, starting from 2-bromoacetophenone, a chemo-enzymatic pathway could involve an initial bromination followed by hydrolysis to a hydroxyketone intermediate, which is then converted to the corresponding amino alcohol by a transaminase. researchgate.net While this illustrates the principle, building the specific α-methyl amino acid structure would require a more tailored synthetic sequence.

Chemo-Enzymatic and Biocatalytic Pathways to (R)-α-Methyl-2-bromophenylalanine and its Precursors

The integration of biocatalytic steps into synthetic routes offers significant advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. polimi.it Chemo-enzymatic strategies combine the strengths of traditional chemical synthesis with the precision of enzymatic transformations to construct complex chiral molecules like (R)-α-Methyl-2-bromophenylalanine. nih.govrsc.org

Enzyme-Catalyzed Stereoselective Amination Reactions

Enzyme-catalyzed amination is a powerful tool for establishing the chiral center of amino acids. Transaminases (TAs), particularly (R)-selective amine transaminases, are highly effective for this purpose. The synthesis would typically involve the chemical preparation of the α-keto acid precursor, 2-bromo-α-keto-phenylpropionic acid. This keto acid can then be subjected to a stereoselective reductive amination catalyzed by an (R)-amine transaminase. This reaction transfers an amino group from a donor molecule, such as isopropylamine, to the keto acid, producing (R)-α-Methyl-2-bromophenylalanine with high enantiomeric excess.

Similarly, amino acid dehydrogenases (AADHs) can catalyze the reductive amination of α-keto acids. A D-amino acid dehydrogenase (DAADH), which would produce the desired (R)-enantiomer, could be employed. This process uses ammonia (B1221849) as the amine source and requires a nicotinamide (B372718) cofactor (NADH or NADPH) which is typically regenerated in situ using a secondary enzyme like formate (B1220265) dehydrogenase or glucose dehydrogenase. polimi.it

Biocatalytic Deracemization and Kinetic Resolution

When a racemic mixture of α-Methyl-2-bromophenylalanine is synthesized chemically, biocatalysts can be used to isolate the desired (R)-enantiomer.

Kinetic Resolution: This process involves the selective reaction of one enantiomer from the racemic mixture, allowing the other to be recovered in high enantiomeric purity. For example, an L-amino acid oxidase (L-AAO) or an L-phenylalanine dehydrogenase could be used to selectively oxidize the (S)-enantiomer (L-form) to the corresponding α-keto acid, leaving the unreacted (R)-enantiomer (D-form) behind. rsc.orgrsc.org A key advantage is the potential for high enantiomeric excess (>99%) of the remaining (R)-isomer. rsc.org

Deracemization: This more advanced process converts the unwanted enantiomer into the desired one, theoretically allowing for a 100% yield of the target molecule. A common strategy involves combining a stereoselective oxidase with a non-selective reducing agent. For instance, an L-amino acid deaminase (LAAD) can be used to selectively convert the (S)-enantiomer to the corresponding imino acid, which hydrolyzes to the ketoacid. polimi.it This ketoacid intermediate can then be reduced back to the racemic amino acid by a chemical reductant or, more elegantly, be stereoselectively reduced to the (R)-enantiomer by a D-amino acid dehydrogenase (DAADH) or a D-amino acid aminotransferase (DAAT), achieving a net conversion of the (S)- to the (R)-enantiomer. polimi.it

Table 1: Examples of Biocatalytic Resolution and Deracemization Systems

| Enzyme System | Strategy | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| L-phenylalanine Dehydrogenase (mutant) | Kinetic Resolution | Racemic non-natural amino acids | Oxidizes L-isomer, leaving pure D-isomer (>99% ee, 85% isolated yield). | rsc.org |

| Transaminase + Amino Acid Oxidase | Kinetic Resolution | Racemic amines | Achieves excellent enantiomeric excess (99%) for the remaining amine. | rsc.org |

| L-Amino Acid Deaminase (LAAD) + D-Amino Acid Dehydrogenase (DAADH) | Deracemization | Racemic fluorinated phenylalanine | Complete deracemization to the D-amino acid (>99% ee). | polimi.it |

Resolution Techniques for Enantiomeric α-Methyl-2-bromophenylalanine and its Intermediates

Beyond biocatalysis, classical chemical methods remain a cornerstone for separating enantiomers. wikipedia.org

Classical Diastereomeric Salt Formation

This is the most common method for chiral resolution on an industrial scale. wikipedia.orglibretexts.org The process involves reacting the racemic mixture of α-Methyl-2-bromophenylalanine with an enantiomerically pure chiral resolving agent. Since the amino acid is amphoteric (containing both an acidic carboxyl group and a basic amino group), either a chiral acid or a chiral base can be used as the resolving agent. libretexts.org

The reaction creates a pair of diastereomeric salts, for example, the (R)-acid-(R)-base salt and the (S)-acid-(R)-base salt. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. libretexts.org This difference allows for their separation by fractional crystallization. wikipedia.org After separation, the desired diastereomeric salt is treated with an acid or base to break the salt bond, liberating the enantiomerically pure (R)-α-Methyl-2-bromophenylalanine and allowing the resolving agent to be recovered. wikipedia.orgmdpi.com The success of this method depends heavily on the choice of resolving agent and solvent, often requiring empirical screening to find optimal conditions. researchgate.net

Table 2: Common Chiral Resolving Agents for Amino Acids

| Resolving Agent Type | Examples | Target Functionality | Reference |

|---|---|---|---|

| Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid | Basic amino group | wikipedia.orglibretexts.org |

| Chiral Bases | Brucine, (+)-Cinchotoxine, (R)-1-Phenylethylamine | Acidic carboxyl group | wikipedia.orglibretexts.org |

Chemical Dynamic Thermodynamic Resolution (DTR)

Chemical Dynamic Thermodynamic Resolution (DTR) is a powerful strategy for the deracemization of racemic compounds. This process relies on the reversible formation of diastereomers from a racemic starting material and a chiral resolving agent, allowing for the equilibration of the diastereomers to favor the thermodynamically more stable one, which can then be isolated in high yield and diastereomeric excess.

A prominent and effective method for the DTR of unprotected α-amino acids involves the formation of nickel(II)-chelated Schiff bases. acs.orgnih.govacs.org In this approach, a racemic α-amino acid is reacted with a chiral ligand and a nickel(II) salt. The resulting complex exists as a pair of diastereomers that can interconvert under basic conditions. The system equilibrates to the thermodynamically favored diastereomer, which can then be separated.

The research conducted by Kazmaier and coworkers on tailor-made α-amino acids provides a blueprint for the DTR of (R)-α-Methyl-2-bromophenylalanine. acs.orgnih.govacs.org Their work demonstrates the use of axially chiral ligands derived from 2-aminobenzophenones to achieve high diastereoselectivity. The process typically involves refluxing a solution of the racemic α-amino acid, the chiral ligand, nickel(II) acetate, and a base such as potassium carbonate in a solvent like methanol. acs.org The thermodynamically more stable diastereomeric complex precipitates or is isolated, and subsequent decomplexation yields the desired enantiomerically enriched α-amino acid.

While specific data for (R)-α-Methyl-2-bromophenylalanine is not explicitly detailed in the literature, the broad substrate scope of these methods, encompassing over 35 different α-amino acids, suggests their applicability. acs.orgacs.org The key parameters influencing the efficiency of the resolution are the structure of the chiral ligand, the reaction temperature, and the base used.

Table 1: Representative Conditions for Chemical Dynamic Thermodynamic Resolution of α-Amino Acids via Nickel(II) Complexation

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Ligand | Axially chiral (S)- or (R)-ligand derived from 2-aminobenzophenone | acs.org |

| Metal Salt | Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂·4H₂O) | acs.org |

| Base | Potassium Carbonate (K₂CO₃) | acs.org |

| Solvent | Methanol | acs.org |

| Temperature | 40-70 °C | acs.org |

| Reaction Time | 2-36 hours | acs.org |

| Diastereomeric Ratio (dr) | Up to >99:1 | acs.orgacs.org |

The diastereomeric ratio of the resulting nickel(II) complex is typically determined by Liquid Chromatography-Mass Spectrometry (LC/MS) analysis of the crude reaction mixture. acs.org For many α-amino acids, this method achieves excellent chemical yields and stereoselectivities, making it a highly practical approach for large-scale synthesis. acs.orgnih.gov

Chromatographic Separation of Enantiomers

Chromatographic separation is a fundamental and widely used technique for the resolution of enantiomers. For α-methylated amino acids like α-Methyl-2-bromophenylalanine, High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method.

The choice of the chiral stationary phase is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are known for their broad applicability in resolving a wide range of racemic compounds, including amino acids and their derivatives.

Another effective approach is chiral ligand-exchange chromatography (CLEC). In this technique, a chiral ligand is either coated onto the stationary phase or used as an additive in the mobile phase. nih.gov For instance, the separation of 3,4-dimethoxy-α-methylphenylalanine enantiomers has been successfully achieved using a conventional C18 column with a mobile phase containing L-phenylalanine and cupric sulfate. nih.gov This method relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral ligand-metal complex, leading to different retention times.

For α-Methyl-2-bromophenylalanine, derivatization may be employed to enhance separation and detection. N-derivatization with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a common strategy. The resulting Fmoc-protected amino acids often exhibit better chromatographic behavior and can be resolved on various CSPs.

Table 2: Exemplary Chiral HPLC and UPC² Conditions for the Separation of Phenylalanine Analogues

| Method | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| Chiral Ligand-Exchange HPLC | Conventional C18 | 20% (v/v) Methanol, 8 mM L-Phenylalanine, 4 mM Cupric Sulfate, pH 3.2 | UV | Separation of 3,4-dimethoxy-α-methylphenylalanine enantiomers | nih.gov |

| UPC² (UltraPerformance Convergence Chromatography) | CHIRALPAK ID | CO₂ / Methanol with 0.1% NH₄OH (90:10) | UV (210 nm) | Separation of D- and L-phenylalanine methyl esters | waters.com |

| Chiral HPLC | Chiralpak® IA or IC | Not specified | Not specified | Preparative resolution of cis- and trans-β-phenylproline derivatives | scispace.com |

| Chiral HPLC | Ristocetin A | Not specified | Not specified | Separation of unnatural amino acid enantiomers | researchgate.net |

The selection of the mobile phase composition, including the type of organic modifier, its concentration, and the presence of additives, is crucial for optimizing the separation. The flow rate and column temperature also play significant roles in achieving baseline resolution of the enantiomers.

Functionalization at the Aromatic Ring via Cross-Coupling Reactions

The bromine atom on the phenyl ring of (R)-α-Methyl-2-bromophenylalanine is a key functional handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of novel amino acid derivatives.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between an organoboron compound and an organohalide. In the context of (R)-α-Methyl-2-bromophenylalanine, the aryl bromide moiety readily participates in this palladium-catalyzed reaction. This allows for the introduction of a vast range of substituents at the 2-position of the phenyl ring, including new aryl, heteroaryl, or vinyl groups.

The reaction typically involves a palladium catalyst, such as a complex with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, and a base. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and preventing side reactions. The versatility of commercially available boronic acids and their derivatives makes the Suzuki-Miyaura coupling a preferred strategy for rapid library synthesis and lead optimization in drug discovery programs. nih.gov For example, coupling with various phenylboronic acids can be used to explore the impact of different aromatic substituents on biological activity. nih.gov The mild conditions often associated with this reaction are advantageous, particularly when dealing with sensitive functional groups present in the amino acid scaffold. nih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling Partners for (R)-α-Methyl-2-bromophenylalanine This table provides examples of boronic acids and boronate esters that can be used to functionalize the aromatic ring.

| Coupling Partner | Chemical Name | Resulting Structure (Post-Coupling) |

|---|---|---|

|

Phenylboronic acid | (R)-α-Methyl-[1,1'-biphenyl]-2-ylalanine |

|

4-Methoxyphenylboronic acid | (R)-α-Methyl-4'-methoxy-[1,1'-biphenyl]-2-ylalanine |

|

Pyridin-3-ylboronic acid | (R)-2-Amino-2-methyl-3-(3'-pyridinyl-[1,1'-biphenyl]-2-yl)propanoic acid |

|

Potassium vinyltrifluoroborate | (R)-α-Methyl-2-vinylphenylalanine |

While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed cross-coupling reactions can also be effectively applied. The Stille coupling, which pairs the aryl bromide with an organostannane (organotin) reagent, is another versatile C-C bond-forming reaction. organic-chemistry.orgwikipedia.org This method is compatible with a wide variety of functional groups and has been used extensively in the synthesis of complex natural products. libretexts.org The reactivity of organostannanes allows for the coupling of aryl, alkenyl, and alkynyl groups to the phenyl ring of the amino acid. wikipedia.org

The primary drawback of the Stille coupling is the toxicity and difficulty in removing tin-containing byproducts. organic-chemistry.org However, for specific synthetic challenges where organoboron reagents may be unstable or difficult to prepare, the Stille reaction remains a valuable alternative. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. libretexts.org

Chemical Modifications at the Amino and Carboxyl Termini

To facilitate selective transformations, such as peptide bond formation or modification of the aromatic ring, the amino and carboxyl groups of (R)-α-Methyl-2-bromophenylalanine must be transiently protected.

The protection of the α-amino group is a fundamental step in peptide chemistry. Two of the most common amine protecting groups are the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups.

Fmoc (Fluorenylmethyloxycarbonyl) Group: The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.org This orthogonality makes it the protecting group of choice in modern solid-phase peptide synthesis (SPPS), as it is stable to the acidic conditions used to cleave the finished peptide from the resin. wikipedia.org The application of Fmoc protection to α-methylated amino acids is a standard procedure, as evidenced by the commercial availability of analogous compounds such as Fmoc-α-Me-Phe(2-F)-OH. peptide.com

Boc (tert-Butyloxycarbonyl) Group: The Boc group is acid-labile and is removed with strong acids like trifluoroacetic acid (TFA). While historically significant in SPPS, its use often requires harsher cleavage conditions for the final product. It remains a valuable protecting group in solution-phase synthesis where its stability to basic conditions is advantageous.

The carboxyl group is typically protected as an ester, for example, a methyl, ethyl, or benzyl ester. This prevents its unwanted participation in reactions, such as amide bond formation where it is not the intended carboxyl component. These ester groups can be removed later by hydrolysis under basic (for methyl/ethyl esters) or hydrogenolysis (for benzyl esters) conditions.

Table 2: Common Protecting Groups for α-Amino Acids and Their Cleavage Conditions

| Protecting Group | Abbreviation | Protected Functional Group | Cleavage Conditions |

|---|---|---|---|

| Fluorenylmethyloxycarbonyl | Fmoc | Amine | 20% Piperidine in DMF wikipedia.org |

| tert-Butyloxycarbonyl | Boc | Amine | Trifluoroacetic Acid (TFA) |

| Benzyl | Bn | Carboxylic Acid | H₂, Pd/C (Hydrogenolysis) |

| Methyl Ester | OMe | Carboxylic Acid | NaOH, LiOH (Saponification) |

With the amino group appropriately protected (e.g., with Fmoc), the carboxyl group of (R)-α-Methyl-2-bromophenylalanine can be activated to form an amide bond with a free amine of another amino acid or molecule. Standard peptide coupling reagents are used for this activation, including carbodiimides (like DCC or DIC) or phosphonium/uronium salts (like HBTU, HATU, or PyBOP). These reagents convert the carboxylic acid into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.

Esterification of the carboxyl group is another key transformation. This can be achieved by reacting the N-protected amino acid with an alcohol under acidic conditions (Fischer esterification) or through other methods like alkylation of the carboxylate salt. As mentioned, esterification serves not only as a synthetic step but also as a protective strategy for the carboxyl terminus.

Preservation of Stereochemical Integrity During Functional Group Interconversions

A paramount concern when performing chemical transformations on a chiral molecule like (R)-α-Methyl-2-bromophenylalanine is the preservation of its stereochemical configuration. The (R)-configuration at the α-carbon must remain intact throughout the synthetic sequence.

The presence of the α-methyl group provides significant steric hindrance that inherently protects the chiral center from racemization. Unlike α-hydrogen amino acids, the α-carbon of (R)-α-Methyl-2-bromophenylalanine is a quaternary center, which is not susceptible to deprotonation and subsequent reprotonation that leads to epimerization under standard peptide coupling conditions.

However, during functionalization of the aromatic ring via cross-coupling reactions, the reaction conditions (e.g., high temperatures, strong bases) must be carefully selected. While the C(sp³)-C(sp²) bond connecting the chiral center to the phenyl ring is generally stable, harsh conditions could potentially lead to side reactions. Nevertheless, modern cross-coupling protocols, including stereoretentive Stille couplings, have been developed to proceed with excellent fidelity, suggesting that functionalization of the aryl bromide can be achieved without erosion of enantiomeric purity at the α-center. nih.gov The synthesis of related 2-bromoacids from natural amino acids has also been shown to proceed with retention of configuration, further highlighting that transformations at or adjacent to the stereocenter can be controlled. nih.gov

Applications of R α Methyl 2 Bromophenylalanine As a Chiral Synthon in Organic Synthesis

Integration into Peptidomimetics and Structurally Constrained Peptide Analogues

The incorporation of (R)-α-Methyl-2-bromophenylalanine into peptide chains is a key strategy for developing peptidomimetics—compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and cell permeability. wikipedia.org

The α-helix is a fundamental secondary structure in proteins, crucial for mediating a vast number of protein-protein interactions (PPIs). rsc.org Consequently, the design of short peptides that can adopt a stable α-helical conformation is a major goal in chemical biology and drug discovery. The introduction of α,α-disubstituted amino acids, such as those with an α-methyl group, is a proven strategy to induce and stabilize helical structures. rsc.org

The α-methyl group on (R)-α-Methyl-2-bromophenylalanine sterically restricts the allowable conformations of the peptide backbone, significantly constraining the Ramachandran (phi, Φ, and psi, Ψ) angles and favoring a helical fold. This principle has been demonstrated effectively with the closely related analogue, α-methyl-l-phenylalanine (αF). Researchers have successfully used αF to create a noncovalent "stapling" effect, stabilizing peptides into α-helical conformations. nih.govyoutube.com This strategy was used to develop an α-helical mimetic of the human relaxin-3 B-chain, which showed remarkable stability and mimicked the biological function of the native peptide. nih.gov The incorporation of (R)-α-Methyl-2-bromophenylalanine would similarly be expected to promote α-helicity, providing a scaffold to mimic the helical domains of proteins involved in critical disease pathways.

Peptides developed for therapeutic use often suffer from rapid degradation in the body by protease enzymes. A key advantage of incorporating unnatural amino acids like (R)-α-Methyl-2-bromophenylalanine is the significant enhancement of proteolytic stability. Proteases typically recognize and cleave substrates that adopt an extended conformation; the rigid helical or turn-like structures induced by α-methyl substitution prevent the peptide from fitting into the enzyme's active site. nih.gov

Furthermore, the very presence of a non-native amino acid structure can thwart recognition by cellular proteolytic machinery. rsc.org Peptides containing β-amino acids, for instance, show a superior stability profile compared to their α-peptide counterparts. nih.govnih.gov Research on peptidomimetics containing α-methyl-l-phenylalanine has confirmed that these modified peptides are remarkably stable in serum. nih.gov This dual effect—conformational locking and the use of an unnatural structure—makes (R)-α-Methyl-2-bromophenylalanine a powerful tool for designing peptide-based drugs with improved in vivo longevity. nih.gov

The assembly of peptides containing (R)-α-Methyl-2-bromophenylalanine is achieved using Solid-Phase Peptide Synthesis (SPPS), a technique where a peptide is built step-by-step while anchored to an insoluble resin support. rsc.orgresearchgate.net The most common approach, Fmoc/tBu chemistry, involves a repeating cycle of deprotecting the N-terminal fluorenylmethoxycarbonyl (Fmoc) group and coupling the next protected amino acid. researchgate.netnih.gov

However, the incorporation of sterically hindered α,α-disubstituted amino acids like (R)-α-Methyl-2-bromophenylalanine presents a synthetic challenge. The bulky α-methyl group can significantly slow down the rates of both the N-terminal Fmoc deprotection and the subsequent amide bond formation. To overcome these hurdles, specialized protocols are required. These often involve:

Extended Reaction Times: Allowing more time for the coupling and deprotection steps to reach completion.

Double Coupling: Repeating the coupling step with fresh reagents to ensure all free amines on the growing peptide chain have reacted. youtube.com

High-Potency Coupling Reagents: Utilizing highly efficient activating agents that can overcome the steric hindrance.

Microwave Assistance: Employing microwave irradiation to accelerate reaction rates, which has become a standard technique in automated peptide synthesizers. rsc.org

The table below summarizes some of the advanced coupling reagents frequently used in SPPS, which are particularly effective for difficult couplings involving sterically hindered residues.

| Coupling Reagent | Full Name | Activating Species | Key Advantages |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | OAt ester | High efficiency, reduced racemization, effective for hindered couplings. mdpi.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | OBt ester | Commonly used, cost-effective, and reliable for standard couplings. youtube.commdpi.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | OBt ester | Phosphonium-based reagent, avoids potential side reactions associated with some uronium reagents. mdpi.com |

| TBEC | tert-Butyl ethyl carbodiimide (B86325) | - | A carbodiimide that, when combined with an additive like Oxyma Pure, can facilitate difficult couplings in green solvents. researchgate.net |

Utility in the Construction of Complex Organic Molecules

Beyond peptidomimetics, the true synthetic power of (R)-α-Methyl-2-bromophenylalanine lies in the dual functionality of its chiral amino acid structure and its reactive aryl bromide. The bromine atom serves as a versatile synthetic handle for advanced chemical reactions, particularly palladium-catalyzed cross-couplings. wikipedia.org

Natural products provide the inspiration for a vast number of pharmaceuticals, but their complexity can make them difficult to synthesize and modify. Synthetic strategies like Diverted Total Synthesis (DTS) aim to create analogues of natural products by intercepting a synthetic route and modifying intermediates. nih.gov (R)-α-Methyl-2-bromophenylalanine is an ideal precursor for such strategies.

The bromine atom on the phenyl ring is perfectly positioned for palladium-catalyzed cross-coupling reactions. This allows chemists to "stitch" new carbon-carbon or carbon-heteroatom bonds onto the phenylalanine scaffold. For example, a Suzuki-Miyaura reaction could couple the bromo-group with a wide variety of organoboron reagents to build complex biaryl structures or introduce new side chains, generating novel analogues of complex natural products that would be inaccessible through other means. wikipedia.orgyoutube.com This approach allows for the systematic exploration of a natural product's structure-activity relationship by creating a library of related, yet novel, compounds. rsc.org

The same cross-coupling chemistry used for natural product analogues is a cornerstone of modern medicinal chemistry for the construction of novel pharmaceutical scaffolds. researchgate.net Aryl halides are common starting materials for building the core structures of new drugs. (R)-α-Methyl-2-bromophenylalanine provides a unique three-dimensional scaffold, combining the defined stereochemistry of the α-methyl amino acid with the synthetic flexibility of the aryl bromide.

The synthesis of α-methyl-BPA, a boronated analogue of phenylalanine, highlights this potential. Although it uses the 4-bromo isomer, the synthesis demonstrates how a brominated, α-methylated phenylalanine derivative can be elaborated into a more complex, biologically relevant molecule through a series of chemical transformations. The bromine atom is a gateway to a diverse array of powerful synthetic reactions for scaffold construction, as detailed in the table below.

| Reaction Name | Coupling Partners | Bond Formed | Significance in Scaffold Synthesis |

| Suzuki-Miyaura Coupling | Aryl Halide + Organoboron Reagent | C-C | Highly versatile and functional-group tolerant method for creating biaryl and alkyl-aryl structures. wikipedia.org |

| Heck Coupling | Aryl Halide + Alkene | C-C | Forms substituted alkenes, useful for extending carbon chains and creating rigid linkers. |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | C-C | Introduces linear alkyne moieties, which are valuable building blocks for heterocycles and other complex structures. researchgate.net |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | C-N | A primary method for forming aryl-amine bonds, which are present in a vast number of pharmaceuticals. researchgate.net |

| Carbonylative Coupling | Aryl Halide + Carbon Monoxide | C-C | Introduces a carbonyl group, providing access to ketones, amides, and esters. |

By utilizing these reactions, chemists can use (R)-α-Methyl-2-bromophenylalanine as a starting point to rapidly generate libraries of diverse and complex chiral molecules for screening in drug discovery programs. mdpi.com

Based on a comprehensive search of available scientific literature, there is no specific information regarding the use of (R)-α-Methyl-2-bromophenylalanine as a chiral synthon for the development of chiral ligands and organocatalysts.

Therefore, it is not possible to provide an article on the "" focusing on the "Development of Chiral Ligands and Organocatalysts" as requested, due to the absence of foundational research on this topic.

Mechanistic Investigations and Theoretical Studies on R α Methyl 2 Bromophenylalanine

Elucidation of Reaction Mechanisms in Stereoselective Synthetic Routes

The stereoselective synthesis of (R)-α-Methyl-2-bromophenylalanine, a non-proteinogenic amino acid, is of significant interest due to the role of α-methylated amino acids in creating peptides with reduced conformational variability and resistance to cleavage. enamine.net Understanding the underlying mechanisms of the synthetic routes is crucial for optimizing reaction conditions and achieving high enantioselectivity.

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful methodology for the enantioselective synthesis of α-amino acids. acs.orgnih.gov The synthesis of (R)-α-Methyl-2-bromophenylalanine can be achieved through the α-alkylation of a glycine (B1666218) imine Schiff base, typically with 2-bromobenzyl bromide, in the presence of a chiral phase-transfer catalyst. nih.govresearchgate.netnih.gov Cinchona alkaloids and their derivatives are commonly employed as catalysts in these reactions. researchgate.netillinois.eduelsevierpure.com

The generally accepted mechanism for this transformation involves several key steps. The reaction is carried out in a biphasic system, consisting of an aqueous phase containing a base (e.g., CsOH·H₂O or KOH) and an organic phase (e.g., toluene) containing the glycine imine substrate and the alkylating agent. nsf.gov The chiral quaternary ammonium (B1175870) salt, derived from a Cinchona alkaloid, acts as the phase-transfer catalyst.

The catalytic cycle begins with the deprotonation of the glycine imine Schiff base at the α-carbon by the base at the interface of the two phases, forming an enolate. This enolate then forms a tight ion pair with the chiral quaternary ammonium cation of the catalyst. This chiral ion pair is then transferred into the organic phase.

The stereochemical outcome of the reaction is determined in the subsequent alkylation step within the organic phase. The chiral environment created by the catalyst directs the approach of the electrophile (2-bromobenzyl bromide) to one face of the enolate. The steric and electronic properties of the catalyst, particularly the substituents on the quinuclidine (B89598) and quinoline (B57606) rings of the Cinchona alkaloid, play a crucial role in creating a well-defined chiral pocket. This controlled environment leads to the formation of one enantiomer in excess. After the alkylation, the product dissociates from the catalyst, and the catalyst returns to the aqueous interface to begin a new cycle.

The efficiency and enantioselectivity of the process are influenced by several factors, including the structure of the catalyst, the nature of the base, the solvent, and the reaction temperature. For instance, N-anthracenylmethyl-substituted Cinchona alkaloid derivatives have shown high efficacy in the asymmetric alkylation of glycine imines. nih.gov

Enzymatic methods offer an alternative, highly selective approach to the synthesis of chiral amino acids. While specific enzymatic routes for (R)-α-Methyl-2-bromophenylalanine are not extensively documented, the mechanisms of related enzymes provide valuable insights into potential biocatalytic strategies.

Phenylalanine Aminomutase (PAM) Activity:

Phenylalanine aminomutase (PAM) is an enzyme that catalyzes the isomerization of (2S)-α-phenylalanine to (3R)-β-phenylalanine. nih.gov The mechanism involves a 4-methylidene-1H-imidazol-5(4H)-one (MIO) cofactor. frontiersin.org The reaction proceeds through the removal of the amino group and the pro-3S hydrogen from the substrate, followed by their intramolecular interchange with inversion of configuration at the migration centers. nih.gov While PAM itself catalyzes a 1,2-amino group migration to form a β-amino acid, understanding its mechanism could inspire protein engineering efforts to develop novel biocatalysts capable of acting on substituted phenylalanine analogs or performing different transformations. The regioselectivity of PAM can be altered through mutagenesis, suggesting the potential to engineer enzymes for specific amination reactions. frontiersin.org

Lipase-Catalyzed Kinetic Resolution:

Another relevant enzymatic strategy is the kinetic resolution of racemic α-amino acid esters using lipases. nih.govnih.gov In this process, a lipase (B570770) selectively hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer unreacted. For the preparation of (R)-α-Methyl-2-bromophenylalanine, a racemic mixture of its ester derivative could be subjected to hydrolysis by a lipase. The enzyme would preferentially hydrolyze the (S)-ester to the corresponding carboxylic acid, allowing for the separation of the unreacted (R)-ester. The stereoselectivity of lipases is highly dependent on the structure of the amino acid and the ester group. nih.gov Molecular docking studies can be employed to understand the interactions between the substrate and the enzyme's active site, aiding in the selection or engineering of a suitable lipase for a specific resolution.

Conformational Analysis and Stereochemical Impact of the α-Methyl and Bromo Substituents

The biological activity and properties of amino acid derivatives are intrinsically linked to their three-dimensional structure. The presence of an α-methyl group and a bromine atom on the phenyl ring of (R)-α-Methyl-2-bromophenylalanine significantly influences its conformational preferences and local molecular geometry.

The introduction of an α-methyl group in place of the α-hydrogen atom has a profound impact on the conformational flexibility of the amino acid backbone. enamine.net This substitution restricts the permissible values of the dihedral angles (phi and psi) of the peptide backbone when incorporated into a peptide chain, often favoring helical conformations. nih.gov This conformational rigidity can enhance the biological activity and stability of peptides.

| Substituent | Effect on Conformation | Impact on Rotational Barriers |

| α-Methyl | Restricts backbone dihedral angles (phi, psi) | Increases the barrier to rotation around the N-Cα bond. |

| o-Bromo | Influences the orientation of the phenyl ring | Increases the barrier to rotation around the Cβ-Cγ bond due to steric hindrance. |

Computational methods, such as molecular mechanics and quantum chemical calculations, are invaluable tools for investigating the conformational landscape and electronic properties of molecules like (R)-α-Methyl-2-bromophenylalanine. unipd.it These methods can provide detailed insights into the molecule's preferred conformations, the energetic barriers between them, and the distribution of electron density.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to accurately predict the geometry of the molecule, including bond lengths, bond angles, and dihedral angles. researchgate.net These calculations can also be used to determine the rotational energy profiles for the key rotatable bonds, providing quantitative estimates of the rotational barriers. This information is crucial for understanding the dynamic behavior of the molecule. Furthermore, these theoretical models can help in rationalizing the stereochemical outcome of synthetic reactions by modeling the transition states of the reaction pathways. arxiv.org

Advanced Spectroscopic and Chiral Analytical Methods for Stereochemical Characterization

The unambiguous determination of the absolute configuration and enantiomeric purity of (R)-α-Methyl-2-bromophenylalanine is essential. A variety of advanced spectroscopic and analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the chiral separation of amino acids. sigmaaldrich.com For underivatized amino acids, chiral stationary phases (CSPs) based on macrocyclic glycopeptides like teicoplanin can be highly effective. sigmaaldrich.com Alternatively, derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is a common strategy. nih.govresearchgate.net Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol or (+) or (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC). mdpi.comacs.org

Mass spectrometry (MS), often coupled with HPLC (LC-MS), provides sensitive and selective detection and can be used for chiral analysis. nih.govnih.govresearchgate.net Tandem mass spectrometry (MS/MS) can further enhance specificity.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for stereochemical analysis. Chiral discriminating agents can be used to induce chemical shift differences between the enantiomers in the NMR spectrum. For molecules with restricted rotation, dynamic NMR (DNMR) can be used to study the rotational barriers. nih.govnih.gov

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is inherently sensitive to chirality and can be used to characterize the stereochemistry of chiral molecules. acs.org

| Analytical Method | Principle | Application to (R)-α-Methyl-2-bromophenylalanine |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase or as diastereomeric derivatives. hplc.euyakhak.org | Determination of enantiomeric excess (e.e.). |

| LC-MS/MS | Separation by HPLC followed by mass-selective detection. nih.gov | Quantification and confirmation of identity and chirality. |

| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce diastereomeric environments. | Determination of absolute configuration and enantiomeric purity. |

| Circular Dichroism | Differential absorption of circularly polarized light by chiral molecules. | Confirmation of the presence of a specific enantiomer. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.net This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. nih.govnih.gov

For a molecule like (R)-α-Methyl-2-bromophenylalanine, the chromophores, such as the phenyl ring, would give rise to specific signals in the ECD spectrum. The sign and intensity of these signals are directly related to the spatial orientation of the substituents at the chiral α-carbon. The absolute configuration is typically assigned by comparing the experimentally measured ECD spectrum with theoretical spectra generated through quantum chemical calculations, often employing time-dependent density functional theory (TD-DFT). researchgate.net This computational approach models the ECD spectra for both the (R) and (S) enantiomers. A match between the experimental and one of the calculated spectra provides a confident assignment of the absolute configuration. mdpi.com

While specific ECD data for (R)-α-Methyl-2-bromophenylalanine is not available in the provided search results, the general methodology is robust. For instance, the absolute configuration of other chiral acids and amines has been successfully determined by derivatizing them with a chromophoric unit, which enhances the ECD signal and allows for a more reliable analysis. mdpi.comresearchgate.net

Table 1: Theoretical Application of Circular Dichroism for (R)-α-Methyl-2-bromophenylalanine

| Parameter | Description | Expected Outcome for (R)-α-Methyl-2-bromophenylalanine |

| Technique | Electronic Circular Dichroism (ECD) | Measurement of differential absorption of circularly polarized light. |

| Chromophore | Phenyl group, Carboxylic acid | These groups are expected to produce characteristic Cotton effects. |

| Methodology | Comparison of experimental ECD spectrum with TD-DFT calculated spectra for both (R) and (S) enantiomers. | The experimental spectrum is predicted to match the calculated spectrum for the (R)-enantiomer. |

| Data Output | ECD spectrum (Molar ellipticity [θ] vs. Wavelength) | A unique spectrum with positive and/or negative Cotton effects indicative of the 'R' configuration. |

Advanced NMR Techniques for Diastereomeric and Enantiomeric Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the diastereomeric and enantiomeric purity of chiral compounds. nih.gov While enantiomers are indistinguishable in a standard achiral NMR experiment, their conversion into diastereomers allows for their differentiation and quantification. scispace.com

This conversion can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.net For (R)-α-Methyl-2-bromophenylalanine, which contains an amine and a carboxylic acid group, a variety of CDAs could be employed. For example, reacting the amine group with a chiral acid chloride, such as Mosher's acid chloride, would form a mixture of diastereomeric amides. These diastereomers would exhibit distinct chemical shifts and/or coupling constants in the ¹H or ¹⁹F NMR spectra, allowing for the integration of their respective signals to determine the diastereomeric and, consequently, the enantiomeric purity.

Similarly, chiral solvating agents form transient diastereomeric complexes with the enantiomers of the analyte. This interaction can induce chemical shift differences between the signals of the (R) and (S) enantiomers in the NMR spectrum, enabling the determination of the enantiomeric excess (ee). scispace.com Advanced NMR techniques, such as two-dimensional spectroscopy (e.g., COSY, HSQC), can be used to unambiguously assign the resonances of the diastereomeric species, especially in complex spectra.

Table 2: Potential Advanced NMR Methods for Purity Analysis of (R)-α-Methyl-2-bromophenylalanine

| NMR Method | Principle | Application to (R)-α-Methyl-2-bromophenylalanine | Data Obtained |

| ¹H NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid) | Formation of stable diastereomers with distinct NMR signals. | Derivatization of the amine functionality would create diastereomeric amides. | Separate, quantifiable signals for the (R,R) and (S,R) diastereomers, allowing for ee determination. |

| ¹⁹F NMR with Fluorinated Chiral Derivatizing Agent | High sensitivity and large chemical shift dispersion of ¹⁹F nucleus. | Reaction with a fluorinated CDA would lead to diastereomers with well-resolved ¹⁹F signals. | Precise integration of ¹⁹F signals for accurate ee calculation. |

| ¹H NMR with Chiral Solvating Agent (e.g., (R)-1,2-diphenylethanolamine) | Formation of transient diastereomeric complexes. | The CSA would interact differently with the (R) and (S) enantiomers of the analyte. | Splitting of analyte signals into two sets, corresponding to each enantiomer, for ee measurement. |

| 2D NMR (COSY, HSQC) | Correlation of nuclear spins to aid in signal assignment. | Confirmation of the structure and assignment of resonances for the diastereomeric derivatives. | Unambiguous assignment of protons and carbons in each diastereomer. |

Q & A

Basic: What are the recommended synthetic routes for (R)-alpha-Methyl-2-bromophenylalanine with high enantiomeric purity?

Methodological Answer:

The synthesis typically involves asymmetric alkylation or chiral auxiliary strategies. For example:

- Chiral Resolution : Use Fmoc-protected intermediates (e.g., (R)-N-Fmoc-α-methyl-phenylalanine derivatives) to introduce chirality. Bromination at the 2-position can be achieved via electrophilic substitution using bromine in acetic acid under controlled conditions .

- Enantioselective Catalysis : Palladium-catalyzed cross-coupling or enzymatic resolution (e.g., lipases) may enhance enantiomeric excess (>95%). Monitor purity via chiral HPLC (e.g., Chiralpak® columns) .

Basic: How do researchers characterize the structural and stereochemical integrity of (R)-alpha-Methyl-2-bromophenylalanine?

Methodological Answer:

- NMR Spectroscopy : , , and 2D NMR (COSY, HSQC) confirm regiochemistry and stereochemistry. The methyl group at the α-position shows distinct splitting patterns (~1.3 ppm for CH) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for resolving ambiguities in bromine substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHBrNO requires m/z 271.00) .

Advanced: How does the 2-bromo substituent influence the conformational stability of (R)-alpha-Methyl-2-bromophenylalanine in peptide backbones?

Methodological Answer:

- Steric and Electronic Effects : The 2-bromo group introduces steric hindrance, restricting rotation around the C-C bond. This stabilizes specific conformers in β-turn or helical motifs.

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to compare energy barriers of rotamers with non-brominated analogs .

- Circular Dichroism (CD) : Compare CD spectra of brominated vs. non-brominated peptides to assess backbone rigidity .

Advanced: How can researchers resolve contradictions in stereochemical outcomes during bromination of alpha-methylphenylalanine derivatives?

Methodological Answer:

- Mechanistic Analysis : Evaluate competing pathways (e.g., radical vs. electrophilic bromination). For electrophilic routes, optimize solvent polarity (e.g., DCM vs. acetic acid) to favor para vs. ortho substitution .

- Isotopic Labeling : Use - or -labeled substrates to track regioselectivity via -NMR or IR .

- Controlled Kinetic Studies : Vary reaction temperature (e.g., 0°C vs. RT) to isolate intermediates and identify rate-determining steps .

Basic: What are the solubility challenges of (R)-alpha-Methyl-2-bromophenylalanine in aqueous buffers, and how are they addressed?

Methodological Answer:

- Solubility Profiling : Test solubility in DMSO, THF, or ethanol (common stock solvents). For aqueous buffers (pH 7.4), use co-solvents (≤10% DMSO) or surfactants (e.g., Tween-80) .

- Salt Formation : Convert to hydrochloride salts via HCl gas treatment in diethyl ether to enhance hydrophilicity .

Advanced: How does the stability of (R)-alpha-Methyl-2-bromophenylalanine vary under long-term storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Store at 40°C/75% RH for 6 months and monitor decomposition via HPLC. Brominated analogs typically degrade via hydrolytic dehalogenation; stabilize with desiccants (silica gel) .

- Cryopreservation : For >6-month storage, lyophilize and store at -80°C under argon to prevent oxidation .

Advanced: What analytical strategies are used to assess batch-to-batch purity in large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.